molecular formula C16H8ClN3O3S2 B2669217 N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-36-0

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2669217
CAS No.: 391867-36-0
M. Wt: 389.83
InChI Key: CJVZZMQSVKVLEV-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product .

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiazole and benzothiophene derivatives. Similar compounds include:

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S2/c17-10-2-1-3-12-14(10)18-16(25-12)19-15(21)13-7-8-6-9(20(22)23)4-5-11(8)24-13/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVZZMQSVKVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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